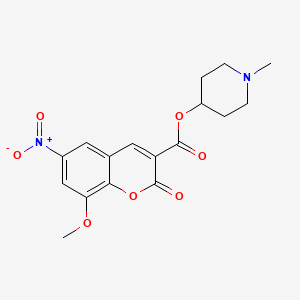
N-cyclopentyl-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-phenylcyclopropanecarboxamide involves the inhibition of GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing GABAergic neurotransmission, N-cyclopentyl-2-phenylcyclopropanecarboxamide has the potential to modulate various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopentyl-2-phenylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and analgesic effects. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has been shown to modulate the reward pathway in the brain, which has potential therapeutic applications in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory effect on GABA aminotransferase, which allows for the precise modulation of GABAergic neurotransmission. However, N-cyclopentyl-2-phenylcyclopropanecarboxamide is a complex molecule that requires specialized equipment and skilled chemists for synthesis. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has limited solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several potential future directions for the study of N-cyclopentyl-2-phenylcyclopropanecarboxamide. One area of research is the potential therapeutic applications of N-cyclopentyl-2-phenylcyclopropanecarboxamide in the treatment of addiction. Another area of research is the development of more efficient synthesis methods for N-cyclopentyl-2-phenylcyclopropanecarboxamide. Additionally, further studies are needed to investigate the long-term effects of N-cyclopentyl-2-phenylcyclopropanecarboxamide on the brain and its potential side effects.
Méthodes De Synthèse
N-cyclopentyl-2-phenylcyclopropanecarboxamide can be synthesized using a multistep synthesis method, which involves the reaction of cyclopentylmagnesium bromide with 2-bromo-1-phenylcyclopropane carboxylic acid, followed by a series of chemical reactions to obtain the final product. The synthesis of N-cyclopentyl-2-phenylcyclopropanecarboxamide is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
N-cyclopentyl-2-phenylcyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has been investigated as a potential treatment for addiction, specifically cocaine addiction, due to its ability to modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
N-cyclopentyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-12-8-4-5-9-12)14-10-13(14)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIHXHZBQPHZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)


![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
